molecular formula C12H15FO2 B170506 Ethyl 4-(4-fluorophenyl)butanoate CAS No. 1693-05-6

Ethyl 4-(4-fluorophenyl)butanoate

Cat. No. B170506
CAS RN: 1693-05-6
M. Wt: 210.24 g/mol
InChI Key: FUQDMNQPBVZSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-fluorophenyl)butanoate, also known as Ethyl 4-(p-fluorophenyl)butyrate, is an organic compound with the chemical formula C12H15FO2. It is a colorless liquid that is used in scientific research for various purposes, such as drug development, chemical synthesis, and analytical testing.

Mechanism Of Action

The mechanism of action of Ethyl 4-(4-fluorophenyl)butanoate 4-(4-fluorophenyl)butanoate is not well understood, but it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability and anxiety. It is also believed to have anti-inflammatory and analgesic properties, which may be mediated through the inhibition of cyclooxygenase enzymes.

Biochemical And Physiological Effects

Ethyl 4-(4-fluorophenyl)butanoate 4-(4-fluorophenyl)butanoate has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have sedative and anxiolytic effects in animal models, which may be mediated through the modulation of the GABAergic system.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 4-(4-fluorophenyl)butanoate 4-(4-fluorophenyl)butanoate in lab experiments include its availability, low cost, and ease of synthesis. It is also a versatile compound that can be used for various purposes, such as drug development, chemical synthesis, and analytical testing. The limitations of using Ethyl 4-(4-fluorophenyl)butanoate 4-(4-fluorophenyl)butanoate in lab experiments include its potential toxicity and limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are many future directions for the research on Ethyl 4-(4-fluorophenyl)butanoate 4-(4-fluorophenyl)butanoate, including the development of new pharmaceutical compounds with improved efficacy and safety profiles. The identification of its molecular targets and the elucidation of its mechanism of action may also lead to the discovery of new therapeutic targets for the treatment of various diseases, such as inflammation, pain, and anxiety. The optimization of its synthesis method and the development of new analytical methods for its detection and quantification may also improve its utility in scientific research.

Synthesis Methods

The synthesis of Ethyl 4-(4-fluorophenyl)butanoate 4-(4-fluorophenyl)butanoate involves the reaction between 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of a base catalyst, such as sodium ethoxide or potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction, which results in the formation of Ethyl 4-(4-fluorophenyl)butanoate 4-(4-fluorophenyl)butanoate. The yield of the synthesis can be improved by using a solvent, such as ethanol or methanol, and by optimizing the reaction conditions, such as temperature and reaction time.

Scientific Research Applications

Ethyl 4-(4-fluorophenyl)butanoate 4-(4-fluorophenyl)butanoate has various scientific research applications, including drug development, chemical synthesis, and analytical testing. In drug development, it is used as a starting material for the synthesis of various pharmaceutical compounds, such as anti-inflammatory, analgesic, and anticonvulsant drugs. In chemical synthesis, it is used as a reagent for the synthesis of various organic compounds, such as esters, ketones, and aldehydes. In analytical testing, it is used as a standard reference material for the validation of analytical methods, such as gas chromatography and mass spectrometry.

properties

CAS RN

1693-05-6

Product Name

Ethyl 4-(4-fluorophenyl)butanoate

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

ethyl 4-(4-fluorophenyl)butanoate

InChI

InChI=1S/C12H15FO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3

InChI Key

FUQDMNQPBVZSPP-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCC1=CC=C(C=C1)F

Canonical SMILES

CCOC(=O)CCCC1=CC=C(C=C1)F

synonyms

Benzenebutanoic acid, 4-fluoro-, ethyl ester

Origin of Product

United States

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